An In-depth Technical Guide to the Structure, Synthesis, and Activity of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂
An In-depth Technical Guide to the Structure, Synthesis, and Activity of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, a potent melanocortin-4 receptor (MC4R) agonist. The document details its chemical structure, a step-by-step synthesis and purification protocol, and methodologies for assessing its biological activity. Furthermore, it elucidates the complex signaling pathways activated by this peptide upon binding to the MC4R. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding and replication.
Chemical Structure and Properties
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, also known by its full chemical name Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂, is a synthetic cyclic octapeptide. Its structure is characterized by an acetylated N-terminal d-Arginine, a C-terminal carboxamide, and a disulfide bridge between the two Cysteine residues, which creates the cyclic core of the molecule. The core sequence "His-d-Phe-Arg-Trp" is a known pharmacophore for melanocortin receptor agonists.[1]
Table 1: Physicochemical Properties of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂
| Property | Value | Reference |
| Full Sequence | Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂ | [1] |
| CAS Number | 819048-44-7 | |
| Molecular Formula | C₆₀H₈₄N₁₈O₁₂S₂ | Calculated |
| Molecular Weight | 1339.54 g/mol | Calculated |
| Structure | Cyclic (Disulfide Bridge) | [1] |
Synthesis and Purification
The synthesis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin cyclization and subsequent purification.
Experimental Protocol: Solid-Phase Peptide Synthesis and Cyclization
This protocol outlines the manual synthesis of the peptide on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-d-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH, Fmoc-d-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Acetylation reagent: Acetic anhydride, DIPEA in DMF
-
Cyclization reagent: Iodine (I₂) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (C-terminus to N-terminus). For each coupling cycle:
-
Dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
On-Resin Cyclization:
-
Selectively deprotect the trityl (Trt) protecting groups from the Cysteine residues using a mild acid treatment.
-
Wash the resin thoroughly.
-
Induce disulfide bond formation by treating the resin with a solution of iodine in DMF until a persistent yellow color is observed (approximately 1-2 hours).[2][3][4][5]
-
Wash the resin with DMF to remove excess iodine.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether multiple times to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Experimental Workflow: Synthesis and Purification
Experimental Protocol: Purification and Characterization
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the solution onto a preparative C18 RP-HPLC column.[6][7][8][9]
-
Elute the peptide using a linear gradient of mobile phase B.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white fluffy powder.
-
Characterization by ESI-MS: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS.[10][11][12][13] The observed mass should correspond to the calculated theoretical mass.
Biological Activity and Mechanism of Action
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a potent agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain. Its agonistic activity at the MC4R is responsible for its observed physiological effects.
Table 2: In Vitro Activity at Melanocortin Receptors
| Receptor | Activity | Value | Reference |
| hMC4R | Binding Affinity (Ki) | 0.55 nM | [14] |
| hMC3R | Lower Affinity | - | [14] |
| hMC1R | Lower Affinity | - | [14] |
| mMC4R | Agonist Potency (EC₅₀) | 3.9 nM | [1] |
| mMC1R | Agonist Potency (EC₅₀) | 4.2 nM | [1] |
| mMC3R | Agonist Potency (EC₅₀) | 27 nM | [1] |
| mMC5R | Agonist Potency (EC₅₀) | 1.9 nM | [1] |
h: human, m: mouse
Experimental Protocol: AlphaScreen cAMP Assay
This protocol describes the determination of the peptide's agonist activity at the MC4R using a commercially available AlphaScreen cAMP assay kit.
Materials:
-
HEK293 cells stably expressing human MC4R (hMC4R).[15][16][17][18][19]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, 5mM HEPES, 0.5mM IBMX)
-
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ stock solution (in DMSO)
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
384-well white opaque microplates
-
Multimode plate reader capable of AlphaScreen detection
Procedure:
-
Cell Culture and Plating:
-
Culture the hMC4R-HEK293 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Plate the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the peptide in stimulation buffer.
-
Add the diluted peptide solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., α-MSH).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The AlphaScreen signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Signaling Pathways
Upon binding of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ to the MC4R, several intracellular signaling pathways are activated. The canonical pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). The MC4R can also couple to Gαq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium. Furthermore, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and potentially initiating G-protein independent signaling cascades.[22][23][24][25][26]
Conclusion
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a well-characterized synthetic cyclic peptide that acts as a potent agonist at the melanocortin-4 receptor. Its defined structure allows for robust synthesis and purification using established solid-phase and chromatographic techniques. The biological activity of this peptide is mediated through the activation of multiple intracellular signaling pathways downstream of the MC4R. This technical guide provides the necessary detailed protocols and conceptual frameworks for researchers to synthesize, purify, and evaluate the activity of this and similar melanocortin receptor ligands, thereby facilitating further research and drug development in this area.
References
- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
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- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
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- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Melanocortin 4 Receptor stable expressing HEK293 cell line | Connora Technologies [connoratech.com]
- 16. Melanocortin 4 Receptor stable expressing HEK293 cell line – Cells Online [cells-online.com]
- 17. biocat.com [biocat.com]
- 18. genscript.com [genscript.com]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. revvity.com [revvity.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
